molecular formula C10H8BrNO2 B13080394 3-(4-Bromo-2-formylphenoxy)propanenitrile

3-(4-Bromo-2-formylphenoxy)propanenitrile

Cat. No.: B13080394
M. Wt: 254.08 g/mol
InChI Key: ACDCJJQGBJGFSX-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-formylphenoxy)propanenitrile is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phenoxypropanenitrile, where the phenyl ring is substituted with a bromo group at the 4-position and a formyl group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-formylphenoxy)propanenitrile typically involves the reaction of 4-bromo-2-formylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-formylphenoxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(4-Bromo-2-carboxyphenoxy)propanenitrile.

    Reduction: 3-(4-Bromo-2-hydroxyphenoxy)propanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-formylphenoxy)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-formylphenoxy)propanenitrile involves its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-formylphenoxy)propanenitrile
  • 3-(4-Fluoro-2-formylphenoxy)propanenitrile
  • 3-(4-Methyl-2-formylphenoxy)propanenitrile

Uniqueness

3-(4-Bromo-2-formylphenoxy)propanenitrile is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromo group can engage in specific interactions, such as halogen bonding, that are not possible with other substituents.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-(4-bromo-2-formylphenoxy)propanenitrile

InChI

InChI=1S/C10H8BrNO2/c11-9-2-3-10(8(6-9)7-13)14-5-1-4-12/h2-3,6-7H,1,5H2

InChI Key

ACDCJJQGBJGFSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCCC#N

Origin of Product

United States

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